molecular formula C14H12N2O6 B14607719 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol CAS No. 59919-81-2

2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol

Cat. No.: B14607719
CAS No.: 59919-81-2
M. Wt: 304.25 g/mol
InChI Key: NKFLHLSMOYIFSL-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by methylation and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or interference with essential enzymatic processes. The compound’s fluorescent properties are due to its ability to chelate metal ions, leading to changes in its electronic structure and emission characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as selective metal ion detection and potential therapeutic uses .

Properties

CAS No.

59919-81-2

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

2-[(4-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol

InChI

InChI=1S/C14H12N2O6/c1-8-4-10(14(18)12(5-8)16(21)22)6-9-2-3-13(17)11(7-9)15(19)20/h2-5,7,17-18H,6H2,1H3

InChI Key

NKFLHLSMOYIFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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